molecular formula C20H13ClN4O3S B12201231 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide

2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide

Cat. No.: B12201231
M. Wt: 424.9 g/mol
InChI Key: QZSNSIFOSHOTFH-MFOYZWKCSA-N
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Description

2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a quinoxaline moiety, and a chlorobenzylidene group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with quinoxaline-6-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylidene group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide
  • 2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide

Uniqueness

2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is unique due to its combination of a thiazolidine ring, a quinoxaline moiety, and a chlorobenzylidene group

Properties

Molecular Formula

C20H13ClN4O3S

Molecular Weight

424.9 g/mol

IUPAC Name

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide

InChI

InChI=1S/C20H13ClN4O3S/c21-14-4-2-1-3-12(14)9-17-19(27)25(20(28)29-17)11-18(26)24-13-5-6-15-16(10-13)23-8-7-22-15/h1-10H,11H2,(H,24,26)/b17-9-

InChI Key

QZSNSIFOSHOTFH-MFOYZWKCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3)Cl

Origin of Product

United States

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